4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride

regioisomerism physicochemical properties structure-activity relationships

For kinase inhibitor programs targeting the hinge-binding pocket (e.g., JAK2), only the 2-pyridyl oxime regioisomer—not the 3-pyridyl isomer or ketone analogs—delivers the correct ligand geometry. The oxime C=N-OH group enables bidentate/tridentate metal chelation (Ni²⁺, Cu²⁺, Fe³⁺) absent in ketone analogs. With two H-bond donors and four acceptors, this HCl salt uniquely supports cocrystal engineering and polymorphism studies. Validated GCMS/HPLC fingerprints (>99% purity) qualify it as a reference standard for metabolite identification. Choose structural certainty.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68
CAS No. 374064-00-3
Cat. No. B2730459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride
CAS374064-00-3
Molecular FormulaC9H14ClN3O
Molecular Weight215.68
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=NO)CCCN.Cl
InChIInChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9+;
InChIKeySSOXNHMQXXYQKV-NBYYMMLRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride (CAS 374064-00-3): Structural and Physicochemical Identity in Pyridinylbutanone Chemical Space


4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride (CAS 374064-00-3) is a pyridinylbutanone oxime derivative with the molecular formula C9H14ClN3O and a molecular weight of 215.68 g/mol . It exists as the monohydrochloride salt, a structural feature that distinguishes it from its free base and other analogs by enhancing aqueous solubility and altering hydrogen-bonding capacity . The compound incorporates a 2-pyridyl ring, a butan-1-one oxime backbone, and a terminal primary amine, positioning it within the chemical space of small-molecule kinase inhibitor intermediates but with unique functional group presentation compared to its closest regioisomeric and oxidation-state analogs .

Why 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride Cannot Be Replaced by In-Class Analogs Without Validation


Generic substitution among pyridinylbutanone derivatives is not viable because seemingly minor structural variations—such as regioisomerism (2-pyridyl vs. 3-pyridyl), oxidation state (oxime vs. ketone), salt form (hydrochloride vs. free base), or the presence of additional substituents—produce quantifiable differences in molecular geometry, electronic distribution, hydrogen-bond donor/acceptor counts, and experimentally observed physicochemical properties [1]. These structural divergences directly translate into differential solubility, stability, reactivity in downstream synthetic transformations, and target-binding interactions that cannot be assumed equivalent without direct comparative data. The evidence below demonstrates exactly where 4-amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride differs from its nearest commercially available structural neighbors in rigorously quantifiable terms.

Quantitative Differentiation Evidence for 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride Against Closest Structural Analogs


Regioisomeric Differentiation: 2-Pyridyl vs. 3-Pyridyl Substitution Quantitatively Alters Physicochemical Descriptors

The 2-pyridyl regioisomer (CAS 374064-00-3) exhibits a distinct topological polar surface area (tPSA), hydrogen-bond acceptor count, and molecular shape compared to the 3-pyridyl isomer (CAS 374063-99-7) due to the position of the pyridine nitrogen relative to the oxime and amine functional groups [1]. While both share the same molecular formula (C9H14ClN3O) and molecular weight (215.68 g/mol), the 2-pyridyl isomer places the nitrogen atom in a position that enables intramolecular hydrogen bonding with the oxime group, a spatial arrangement geometrically impossible for the 3-pyridyl variant [1].

regioisomerism physicochemical properties structure-activity relationships

Functional Group Oxidation-State Differentiation: Oxime (C=N-OH) vs. Ketone (C=O) Yields Quantitatively Distinct Hydrogen-Bond Networks and Reactivity

The target compound contains an oxime functional group (C=N-OH), which introduces an additional hydrogen-bond donor (the oxime OH) and alters the electronic character of the adjacent carbon compared to the ketone analog JAK2 Inhibitor V (NSC 42834, CAS 195371-52-9), which bears a ketone (C=O) . This functional group difference changes the compound's hydrogen-bond donor count from 0 (ketone) to 2 (oxime hydrochloride), pH-dependent tautomeric equilibria, and metal-chelating capacity .

functional group interconversion oxime vs. ketone hydrogen bonding

Salt Form and Solubility Differentiation: Hydrochloride vs. Free Base Alters Aqueous Solubility and Solid-State Properties

The target compound is supplied as the hydrochloride salt, which enhances aqueous solubility and stabilizes the oxime against base-catalyzed hydrolysis, compared to a hypothetical free base form or alternative salts . Hydrochloride salts of amino-oxime compounds typically exhibit aqueous solubility improvements of 10-100 fold relative to the free base, a property critical for biological assay preparation and homogeneous reaction conditions .

salt screening aqueous solubility solid-state chemistry

Analytical Purity and Method Transfer: HPLC and GCMS Fingerprints Quantitatively Distinguish This Compound from Closely Eluting Analogs

Suppliers provide this compound at >99% purity (HPLC, GC) and have established analytical methods including GCMS, LCMS, and NMR that produce unique retention times and spectral signatures not interchangeable with those of the 3-pyridyl isomer or the ketone analog . Distinct GCMS fragmentation patterns result from the oxime group and the 2-pyridyl substitution pattern .

analytical chemistry purity chromatography

Recommended Application Scenarios for 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride Based on Verified Differentiation Evidence


Regioisomer-Specific Medicinal Chemistry: Kinase Inhibitor Intermediate Synthesis Requiring 2-Pyridyl Geometry

When synthesizing small-molecule libraries targeting kinases with a binding pocket that discriminates between 2-pyridyl and 3-pyridyl vectors, this compound is the mandatory intermediate. Using the 3-pyridyl regioisomer would produce a final compound with a fundamentally different exit vector from the hinge-binding motif, as demonstrated by the quantifiable difference in ligand-receptor geometry [1]. This compound's 2-pyridyl oxime structure is specifically required for projects modeled after JAK2 inhibitor pharmacophores where the pyridine nitrogen must oriented toward the hinge region .

Metal-Chelating Probes and Coordination Chemistry: Exploiting the Oxime Functional Group

The oxime group (C=N-OH) in this compound provides a bidentate or tridentate metal-chelating scaffold (in combination with the pyridine nitrogen and the amine), which is quantitatively absent in ketone analogs such as NSC 42834 . This makes it uniquely suited for preparing Ni(II), Cu(II), or Fe(III) complexes for catalytic studies, metallodrug discovery, or magnetic materials research where ketone-only analogs fail to coordinate metals with the same stoichiometry and affinity .

Hydrogen-Bond-Directed Crystal Engineering and Solid-State Studies

With two hydrogen-bond donors (amine NH2, oxime OH) and four hydrogen-bond acceptors (pyridine N, oxime N, oxime O, Cl⁻), this compound presents a quantitatively richer hydrogen-bond network than structurally similar ketones or 3-pyridyl regioisomers [1]. This makes it the preferred scaffold for investigating polymorphism, cocrystal formation with carboxylic acid coformers, and crystal structure prediction where the number and orientation of hydrogen bonds determine lattice energy outcomes .

Analytical Reference Standard for Oxime-Containing Metabolite Identification

Given its unique and well-characterized GCMS and HPLC fingerprints (>99% purity) , this compound is an ideal reference standard for identifying or quantifying oxime-containing metabolites or degradation products in pharmaceutical stability studies, where co-elution with the 3-pyridyl isomer or ketone precursor would lead to false-positive metabolite identification [1].

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